molecular formula C16H23ClN2O3S B2929716 N-(2-chlorobenzyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide CAS No. 1207037-33-9

N-(2-chlorobenzyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide

Cat. No.: B2929716
CAS No.: 1207037-33-9
M. Wt: 358.88
InChI Key: OWPXUDMDQNSNDP-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide is a small molecule compound of interest in medicinal chemistry and biochemical research. Compounds featuring sulfonamide and carboxamide functional groups, like this one, are frequently investigated for their potential to modulate enzyme activity . Specifically, benzenesulfonamide derivatives are a significant class of carbonic anhydrase inhibitors, which are studied for their potential applications in areas such as oncology, where CA IX isoform inhibition is a target . The structural architecture of this molecule, incorporating a chlorobenzyl group and a cyclohexanecarboxamide scaffold, suggests potential for cell permeability and targeted interaction. This product is intended for non-human research applications only and is not classified as a pharmaceutical. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can request detailed analytical data, including HPLC, NMR, and MS spectrometry reports, to verify purity and structural identity.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3S/c1-23(21,22)19-10-12-6-8-13(9-7-12)16(20)18-11-14-4-2-3-5-15(14)17/h2-5,12-13,19H,6-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPXUDMDQNSNDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCC(CC1)C(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the cyclohexanecarboxamide core. This can be achieved through the reaction of cyclohexanone with ammonium carbonate under acidic conditions, followed by subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often involving the use of catalysts to improve yield and purity. The process may include the use of reagents such as chlorobenzyl chloride and methylsulfonyl chloride, with reaction conditions optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-(2-chlorobenzyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and tetrahydrofuran (THF).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions employed.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(2-chlorobenzyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide has been studied for its potential antimicrobial properties. It has shown inhibitory effects on certain bacterial strains, making it a candidate for the development of new antibiotics.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to interact with specific molecular targets suggests it could be useful in the design of therapeutic agents for various diseases.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it valuable for creating products with unique properties.

Mechanism of Action

The mechanism by which N-(2-chlorobenzyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Y-27632 (ROCK Inhibitor)

  • Structure: (R)-(+)-trans-N-(4-pyridyl)-4-(1-aminoethyl)-cyclohexanecarboxamide·2HCl.
  • Key Features: A cyclohexanecarboxamide with a pyridyl group and aminoethyl substituent.
  • Application : Selective Rho-associated kinase (ROCK) inhibitor used in neuroprotection and cardiovascular research.
  • Comparison : Unlike the target compound, Y-27632 lacks a sulfonamide group but shares the cyclohexane carboxamide core, demonstrating the scaffold’s versatility in kinase targeting .

18F-FCWAY (5-HT1A Receptor Ligand)

  • Structure : 18F-trans-4-fluoro-N-(2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl)-N-(2-pyridyl)cyclohexanecarboxamide.
  • Key Features : Fluorinated cyclohexanecarboxamide with a piperazine-ethyl-pyridyl chain.
  • Application : PET imaging agent for serotonin 1A receptors.
  • Comparison : The fluorine atom in 18F-FCWAY improves imaging specificity, while the target compound’s methylsulfonamidomethyl group may reduce defluorination-related metabolic instability observed in 18F-FCWAY .

NS398 (COX-2 Inhibitor)

  • Structure : N-[2-(Cyclohexoxy)-4-nitrophenyl]-methanesulfonamide.
  • Key Features : Sulfonamide-linked cyclohexoxy group.
  • Application : Selective COX-2 inhibitor with anti-inflammatory properties.
  • Comparison : The sulfonamide group in both NS398 and the target compound enhances enzyme binding, but the latter’s cyclohexane carboxamide core may confer distinct pharmacokinetic profiles .

Thiourea-Linked Carboxamides (Metal Chelators)

  • Representative Compounds :
    • H2L2 (N-(2-Chlorophenylcarbamothioyl)cyclohexanecarboxamide) .
    • H2L4 (N-(4-Chlorophenylcarbamothioyl)cyclohexanecarboxamide).
  • Key Features : Thiourea bridges between cyclohexane carboxamide and aryl groups.
  • Application : Selective metal ion chelation for environmental and analytical chemistry.

Physicochemical and Pharmacokinetic Properties

Property Target Compound Y-27632 18F-FCWAY H2L2
Molecular Weight ~400 (estimated) 320.25 454.51 295.77
LogP (Lipophilicity) Moderate (sulfonamide) Low (ionized amine) High (fluorine) High (thiourea)
Solubility Improved (sulfonamide) Moderate Low Low
Metabolic Stability High (sulfonamide resistance) Moderate Low (defluorination) Moderate (thiourea)

Q & A

Q. What are the key synthetic strategies for preparing N-(2-chlorobenzyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide?

The synthesis involves three critical steps:

Core Formation : Cyclohexanecarbonyl chloride is prepared by reacting cyclohexanecarboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions .

Amide Coupling : The chloride reacts with 2-chlorobenzylamine in the presence of a base (e.g., triethylamine) at 0–25°C for 4–12 hours to yield N-(2-chlorobenzyl)cyclohexanecarboxamide .

Sulfonamide Introduction : The methylsulfonamidomethyl group is introduced via nucleophilic substitution. For example, 4-bromomethylcyclohexanecarboxamide intermediates (generated using brominating agents) react with methylsulfonamide under copper-catalyzed conditions (e.g., CuI, 1,10-phenanthroline) in DMF at 80°C for 12–24 hours .
Purification : Column chromatography (e.g., hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is used, with yields typically 60–75% .

Q. Key Characterization Data :

  • 1H NMR (CDCl₃): Peaks at δ 7.35–7.15 (chlorobenzyl aromatic protons), 5.08 (amide NH), 3.20 (SO₂N-CH₂), 2.85 (SO₂CH₃) .
  • MS : Expected [M+H]⁺ = 383.1 (C₁₇H₂₂ClN₂O₃S).

Q. How is the purity and stability of this compound assessed in experimental settings?

  • HPLC Analysis : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; purity >95% is typical for research-grade material .
  • Stability Testing :
    • Thermal Stability : Store at –20°C in anhydrous DMSO or sealed vials to prevent hydrolysis of the sulfonamide group .
    • Light Sensitivity : Protect from UV exposure to avoid decomposition of the chlorobenzyl moiety .

Advanced Research Questions

Q. How can researchers resolve discrepancies in receptor binding affinity data for this compound?

Discrepancies may arise from:

  • Stereochemical Variations : The cyclohexane ring’s chair conformation and substituent orientation (axial vs. equatorial) significantly impact binding. Use X-ray crystallography or NOESY NMR to confirm spatial arrangements .
  • Assay Conditions :
    • Radioligand Competition : Compare results using 5-HT1A receptor ligands (e.g., 18F-FCWAY or 18F-Mefway) in PET studies, noting differences in buffer pH, ionic strength, or temperature .
    • Cell Line Variability : Validate receptor expression levels in HEK293 vs. neuronal cell lines using qPCR .

Q. Example Data Conflict :

StudyIC₅₀ (nM)Assay System
A12 ± 2HEK293
B45 ± 5SH-SY5Y
Resolution : Differences in membrane protein density or endogenous receptor isoforms explain variability. Normalize data to receptor Bmax values .

Q. What computational methods predict the pharmacokinetic profile of this compound?

  • ADME Modeling :
    • LogP : Calculated ~3.2 (via ChemDraw), suggesting moderate blood-brain barrier permeability .
    • CYP450 Metabolism : Use Schrödinger’s ADMET Predictor to identify potential oxidation sites (e.g., cyclohexane ring or chlorobenzyl group) .
  • Molecular Dynamics (MD) : Simulate binding to 5-HT1A receptors (PDB: 7EKG) to assess hydrogen bonding with Asp116 and hydrophobic interactions with Phe362 .

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Catalyst Screening : Compare Cu(I)/phenanthroline (65% yield) vs. Pd(OAc)₂/Xantphos (75% yield) for sulfonamide coupling .
  • Solvent Optimization : Replace DMF with DMAc to reduce side reactions (e.g., N-methylation) and improve yields by 15% .
  • Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 2 hours at 120°C, maintaining >90% purity .

Q. What analytical techniques differentiate regioisomers or byproducts in the synthesis?

  • LC-MS/MS : Detect trace byproducts (e.g., N-(3-chlorobenzyl) isomers) using MRM transitions (383.1 → 227.0 for target; 383.1 → 241.0 for isomers) .
  • 2D NMR : Use HSQC to resolve overlapping cyclohexane proton signals and confirm substitution patterns .

Q. How is the compound’s solubility profile characterized for in vivo studies?

  • Solubility Testing :
    • Aqueous Solubility : 0.2 mg/mL in PBS (pH 7.4); enhance with 10% HP-β-cyclodextrin .
    • LogD (pH 7.4) : 2.8 (shake-flask method), indicating moderate lipid membrane permeability .

Q. What strategies mitigate toxicity in preclinical models?

  • Metabolite Identification : Incubate with liver microsomes to detect reactive intermediates (e.g., quinone imines from chlorobenzyl oxidation). Introduce electron-withdrawing groups to reduce toxicity .
  • Acute Toxicity Screening : Administer 10–100 mg/kg doses in rodents; monitor ALT/AST levels for hepatotoxicity .

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